![molecular formula C11H15Cl2N5 B122775 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine CAS No. 537-21-3](/img/structure/B122775.png)

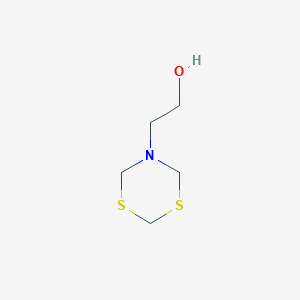

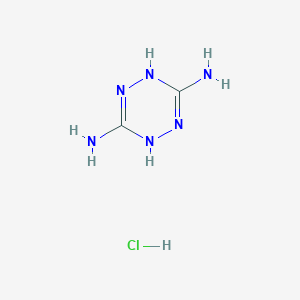

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

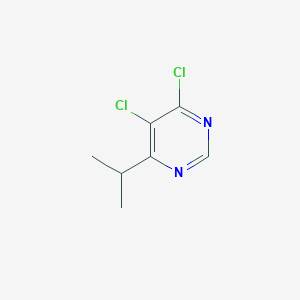

Chlorproguanil est un médicament antipaludique qui a été étudié pour son potentiel à traiter le paludisme, en particulier en association avec d'autres médicaments. Il s'agit d'un dérivé dichloré de la chloroguanide et sa efficacité contre les souches résistantes aux médicaments du paludisme a été étudiée .

Méthodes De Préparation

Chlorproguanil peut être synthétisé par une série de réactions chimiques impliquant la chloration de dérivés de la guanidine. La voie de synthèse implique généralement la réaction de la 3,4-dichloroaniline avec l'isocyanate d'isopropyle pour former l'intermédiaire, qui est ensuite mis en réaction avec la guanidine pour produire du chlorproguanil . Les méthodes de production industrielles peuvent impliquer des étapes similaires, mais sont optimisées pour la production à grande échelle et la rentabilité.

Analyse Des Réactions Chimiques

Chlorproguanil subit diverses réactions chimiques, notamment :

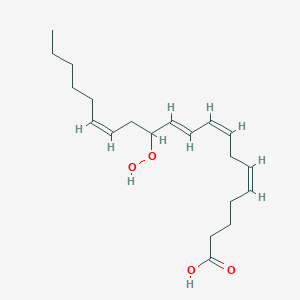

Oxydation : Chlorproguanil peut être oxydé pour former son métabolite actif, le chlorcycloguanil.

Réduction : Il peut subir des réactions de réduction dans des conditions spécifiques.

Substitution : Chlorproguanil peut participer à des réactions de substitution, en particulier impliquant ses atomes de chlore. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Chlorproguanil a été étudié de manière approfondie pour ses propriétés antipaludiques. Il a été utilisé en association avec la dapsone et l'artésunate pour traiter le paludisme non compliqué. La recherche a montré que le chlorproguanil-dapsone est plus puissant que la pyriméthamine-sulfadoxine pour traiter le paludisme . De plus, le chlorproguanil a été étudié pour son potentiel à traiter les souches résistantes aux médicaments du paludisme et son rôle dans les thérapies combinées pour réduire le risque d'anémie sévère chez les patients atteints d'un déficit en glucose-6-phosphate déshydrogénase .

Mécanisme d'action

Chlorproguanil exerce ses effets antipaludiques en inhibant l'enzyme dihydrofolate réductase (DHFR) après cyclisation catalysée par le cytochrome P450 . Cette inhibition bloque la biosynthèse des purines et des pyrimidines, qui sont essentielles à la synthèse de l'ADN et à la multiplication cellulaire. En conséquence, la division nucléaire du parasite du paludisme est stoppée, ce qui entraîne sa mort .

Applications De Recherche Scientifique

Chlorproguanil has been extensively studied for its antimalarial properties. It has been used in combination with dapsone and artesunate to treat uncomplicated malaria. Research has shown that chlorproguanil-dapsone is more potent than pyrimethamine-sulfadoxine in treating malaria . Additionally, chlorproguanil has been investigated for its potential to treat drug-resistant malaria strains and its role in combination therapies to reduce the risk of severe anemia in patients with glucose-6-phosphate dehydrogenase deficiency .

Mécanisme D'action

Chlorproguanil exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase (DHFR) after cytochrome P450-catalyzed cyclization . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. As a result, the malaria parasite’s nuclear division is halted, leading to its death .

Comparaison Avec Des Composés Similaires

Chlorproguanil est similaire à d'autres médicaments antipaludiques tels que le proguanil et la pyriméthamine. Il est plus puissant que le proguanil et a été recommandé pour la prophylaxie à une dose plus faible . Contrairement au proguanil, le chlorproguanil est métabolisé en chlorcycloguanil, son métabolite actif . La pyriméthamine, un autre composé similaire, est souvent associée à des sulfamides comme la sulfadoxine pour traiter le paludisme . La combinaison unique de la puissance et de la voie métabolique du chlorproguanil le distingue de ces autres composés.

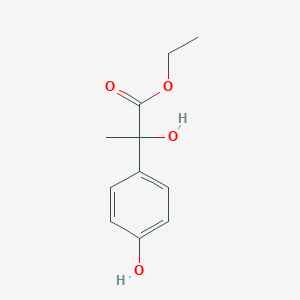

Propriétés

Numéro CAS |

537-21-3 |

|---|---|

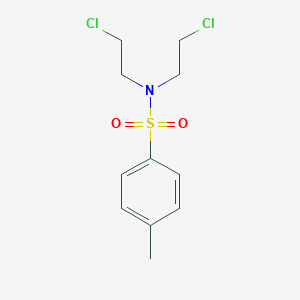

Formule moléculaire |

C11H15Cl2N5 |

Poids moléculaire |

288.17 g/mol |

Nom IUPAC |

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |

InChI |

InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) |

Clé InChI |

ISZNZKHCRKXXAU-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |

SMILES isomérique |

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |

SMILES canonique |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |

| 537-21-3 | |

Numéros CAS associés |

15537-76-5 (unspecified hydrochloride) 6001-93-0 (mono-hydrochloride) |

Synonymes |

N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide; Chloroproguanil; N1-3,4-Dichlorophenyl-N5-isopropyldiguanide; M 5943; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.